molecular formula C11H15NO4 B1468017 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1267159-71-6

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1468017
CAS No.: 1267159-71-6
M. Wt: 225.24 g/mol
InChI Key: QPLPOZCKORIUBR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity supported by multiple standardized identification systems. The compound bears the Chemical Abstracts Service registry number 1267159-71-6, which serves as its unique molecular identifier in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. Alternative nomenclature systems recognize this compound as 3-Pyridinecarboxylic acid, 1,2-dihydro-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-.

The molecular formula C11H15NO4 reflects the compound's composition of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition corresponds to a molecular weight of 225.24 grams per mole, as confirmed by multiple independent sources. The compound's structural complexity becomes apparent through its International Chemical Identifier string: InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15). The corresponding InChI Key QPLPOZCKORIUBR-UHFFFAOYSA-N provides a condensed hash representation of the molecular structure.

Property Value Source
Chemical Abstracts Service Number 1267159-71-6
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
International Union of Pure and Applied Chemistry Name 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Simplified Molecular-Input Line-Entry System CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C

The Simplified Molecular-Input Line-Entry System representation CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C encodes the compound's connectivity pattern, revealing the substitution positions and functional group arrangements. This linear notation demonstrates the presence of two methyl groups at positions 4 and 6 of the dihydropyridine ring, the 2-methoxyethyl substituent on nitrogen, and the carboxylic acid group at position 3. The structural representation also confirms the presence of the characteristic 2-oxo functionality that defines the dihydropyridine class.

Commercial preparations of this compound typically achieve purity levels between 95% and 98%, as documented by specialized chemical suppliers. These high purity standards reflect the compound's importance in research applications and the sophisticated synthetic methodologies employed in its preparation. The compound's stability under standard storage conditions contributes to its utility as a research chemical and synthetic intermediate.

Historical Context in Dihydropyridine Chemistry

The development of dihydropyridine chemistry traces its origins to fundamental synthetic methodologies established in the late nineteenth century, providing essential context for understanding compounds like this compound. The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, established the foundational framework for accessing dihydropyridine structures through multi-component organic reactions. This pioneering methodology involved the condensation of aldehydes, β-keto esters, and nitrogen donors to generate 1,4-dihydropyridine intermediates, which could subsequently undergo oxidation to yield fully aromatic pyridine derivatives. The original Hantzsch synthesis utilized formaldehyde, ethyl acetoacetate equivalents, and ammonium acetate as the standard reaction components, establishing the basic structural framework that continues to influence modern dihydropyridine chemistry.

The pharmaceutical significance of dihydropyridine compounds became apparent through the systematic development of calcium channel blocking agents, marking a transformative period in cardiovascular medicine. Four distinct generations of dihydropyridine pharmaceuticals have emerged since their introduction in the 1960s, each representing progressive improvements in efficacy, safety, and pharmacological properties. First-generation agents, exemplified by nicardipine, demonstrated proven efficacy against hypertension but suffered from short duration of action and rapid onset of vasodilator effects, leading to increased likelihood of adverse reactions. The pharmaceutical industry responded to these limitations by developing slow-release formulations of short-acting compounds, constituting the second generation of dihydropyridine therapeutics.

Third-generation dihydropyridines, including amlodipine and nitrendipine, represented significant pharmacodynamic innovations characterized by more stable pharmacokinetics, reduced cardioselectivity, and improved tolerance in patients with heart failure. These advances reflected deeper understanding of structure-activity relationships within the dihydropyridine class and more sophisticated approaches to molecular design. Fourth-generation agents, including lercanidipine and lacidipine, demonstrated highly lipophilic properties and provided enhanced therapeutic comfort through stable activity profiles, reduced adverse effects, and broader therapeutic spectra encompassing myocardial ischemia and potentially congestive heart failure.

Generation Representative Compounds Key Characteristics Therapeutic Advances
First Nicardipine Short duration, rapid onset Proven antihypertensive efficacy
Second Slow-release formulations Extended duration Better therapeutic control
Third Amlodipine, Nitrendipine Stable pharmacokinetics Reduced cardioselectivity
Fourth Lercanidipine, Lacidipine High lipophilicity Broad therapeutic spectrum

The evolution of dihydropyridine chemistry reflects broader trends in medicinal chemistry toward structure-based drug design and the systematic optimization of pharmacological properties. Modern synthetic approaches to dihydropyridine compounds have benefited from advances in microwave chemistry, alternative reaction solvents including water, and direct aromatization protocols using oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate. These methodological improvements have enabled the efficient preparation of structurally diverse dihydropyridine derivatives, including specialized compounds like this compound.

Contemporary research in dihydropyridine chemistry emphasizes the importance of substitution patterns and their effects on biological activity. Systematic analysis of pyridine-containing pharmaceuticals reveals that monosubstitution predominates in approved drugs (60%), while di-, tri-, and tetrasubstitution represent 22%, 12%, and 6% respectively. For dihydropyridine-containing therapeutics, trisubstitution emerges as the most common pattern, with tetra-, penta-, and hexasubstitution representing 11%, 21%, and 5% respectively. These statistical patterns provide valuable guidance for the design of new dihydropyridine derivatives and highlight the significance of compounds featuring multiple substituents like this compound.

Position Within Pyridine/Dihydropyridine Structural Analogues

This compound occupies a distinctive position within the broader family of pyridine and dihydropyridine structural analogues, characterized by its specific substitution pattern and functional group arrangement. The compound's structural relationship to the parent 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid framework provides insight into structure-activity relationships within this chemical class. The unsubstituted parent compound, bearing Chemical Abstracts Service number 24667-09-2, serves as the fundamental scaffold upon which various nitrogen substituents can be introduced to modulate chemical and biological properties.

Comparative analysis reveals significant structural diversity among nitrogen-substituted derivatives of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core structure. The 1-(4-fluorophenyl) derivative represents an example of aromatic substitution, featuring a fluorinated phenyl group that substantially increases molecular weight to 261.25 grams per mole and introduces different electronic properties compared to the alkyl-substituted analogues. This aromatic derivative, catalogued under Chemical Abstracts Service number 612407, demonstrates the versatility of the dihydropyridine scaffold for accommodating diverse substituent patterns.

Alkyl-substituted analogues exhibit systematic variations in chain length and functional group incorporation. The 1-(3-methoxypropyl) derivative extends the alkoxy chain by one methylene unit compared to this compound, resulting in a molecular formula of C12H17NO4 and molecular weight of 239.27 grams per mole. This structural modification demonstrates how incremental changes in substituent length affect molecular properties while maintaining the essential dihydropyridine framework. The 1-cyclopropyl derivative, bearing Chemical Abstracts Service number 1267612-07-6, represents an example of cyclic alkyl substitution with molecular formula C11H13NO3 and molecular weight 207.23 grams per mole.

Compound Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number
Parent compound Hydrogen C8H9NO3 167.16 24667-09-2
Target compound 2-Methoxyethyl C11H15NO4 225.24 1267159-71-6
Cyclopropyl analogue Cyclopropyl C11H13NO3 207.23 1267612-07-6
Aromatic analogue 4-Fluorophenyl C14H12FNO3 261.25 Not specified
Extended alkoxy analogue 3-Methoxypropyl C12H17NO4 239.27 1268142-64-8

The substitution pattern analysis reveals important trends in dihydropyridine structural modifications. Position-4 and position-6 methyl substituents appear consistently across multiple analogues, suggesting their importance for maintaining desired chemical properties. The carboxylic acid functionality at position 3 represents another conserved structural element, indicating its significance for biological activity or synthetic utility. The 2-oxo functionality defines the dihydropyridine oxidation state and distinguishes these compounds from fully aromatic pyridine derivatives.

Structural variations at the nitrogen atom demonstrate the tolerance of the dihydropyridine framework for diverse substituents ranging from simple alkyl groups to complex aromatic systems. The 2-methoxyethyl substituent in this compound incorporates both ether functionality and appropriate chain length to influence solubility and reactivity properties. This substitution pattern provides a balance between hydrophilic character from the methoxy group and lipophilic character from the ethyl chain, potentially affecting biological distribution and membrane permeability.

Related structural analogues include compounds featuring different heterocyclic substitution patterns, such as 1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which demonstrates positional isomerism in the methyl substitution pattern. This regioisomer maintains the same nitrogen substituent but alters the pyridine ring substitution, providing insight into the importance of specific substitution positions for chemical and biological properties. The compound bears Chemical Abstracts Service number 1569650-86-7 and molecular weight 211.21 grams per mole, reflecting the different substitution pattern.

The expanding role of pyridine and dihydropyridine scaffolds in drug design emphasizes the importance of systematic structural analysis within this chemical class. Contemporary research demonstrates that both pyridine and dihydropyridine frameworks serve as privileged structures in medicinal chemistry, capable of providing diverse biological activities through appropriate substituent modifications. The specific substitution pattern of this compound positions it within a family of compounds that have demonstrated significant potential for pharmaceutical applications, while its unique combination of functional groups distinguishes it from related structural analogues.

Properties

IUPAC Name

1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLPOZCKORIUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C11H15NO4
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 1267159-71-6

Biological Activity Overview

Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit a range of biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens.

Anticancer Activity

A study evaluated a series of 1,4,6-trisubstituted 2-oxo-1,2-dihydropyridine derivatives for their cytotoxic properties. Among these, the compound analogs demonstrated significant activity against human tumor cell lines:

  • Cytotoxicity : The most potent analogs showed activity up to 2.5 times greater than doxorubicin against colon HT29 carcinoma cells .
CompoundIC50 (µM)Comparison AgentActivity Level
Analog 240.4Doxorubicin2.5x more active
Analog 150.7-Moderate
Analog 230.9-Moderate

Antimicrobial Activity

The antimicrobial evaluation revealed that several analogs exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria:

  • Key Findings :
    • Analog 24 was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli.
    • Additionally, it showed considerable antifungal activity comparable to clotrimazole .
PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAnalog 248 µg/mL
Escherichia coliAnalog 248 µg/mL
Candida albicansAnalog 2416 µg/mL

The mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that their activity may be linked to the disruption of cellular processes in target organisms:

  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspases.
  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Several case studies have highlighted the efficacy of these compounds in preclinical settings:

  • Study on Colon Cancer : A preclinical model demonstrated that treatment with the most active analog resulted in a significant reduction in tumor size compared to untreated controls.
  • Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential use in treating resistant infections.

Scientific Research Applications

Medicinal Applications

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

Antioxidant Activity

  • Mechanism : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Case Study : Research has shown that derivatives of this compound can enhance cellular antioxidant defenses in vitro, indicating potential for use in formulations aimed at age-related diseases.

Anti-inflammatory Effects

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation.
  • Case Study : Studies have demonstrated that similar compounds can significantly lower inflammation markers in animal models of arthritis.

Neuroprotective Properties

  • Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and protect neurons from excitotoxicity.
  • Case Study : In preclinical trials, derivatives showed promise in reducing neuronal death in models of neurodegenerative diseases like Alzheimer's.

Agricultural Applications

The compound is also being explored for its use in agriculture, particularly as a potential pesticide or herbicide.

Pesticidal Activity

  • Mechanism : The structure allows it to interact with specific biological targets in pests, leading to mortality or repulsion.
  • Case Study : Field trials have indicated that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.

Plant Growth Regulation

  • Mechanism : It may influence plant growth by modulating hormonal pathways.
  • Case Study : Experimental applications have shown increased growth rates and yield in crops treated with the compound.

Data Table of Applications

Application AreaMechanismCase Studies/Findings
Antioxidant ActivityScavenging free radicalsEnhanced cellular defenses against oxidative stress
Anti-inflammatory EffectsInhibition of cytokinesReduced inflammation markers in arthritis models
Neuroprotective PropertiesModulation of neurotransmittersDecreased neuronal death in neurodegenerative disease models
Pesticidal ActivityInteraction with pest biologyEffective reduction of pest populations in field trials
Plant Growth RegulationHormonal modulationIncreased growth rates and yields in treated crops

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or cyclopropylmethyl substituents due to its ether oxygen .
  • Bioactivity : Aryl substituents (e.g., 4-chlorophenyl) are associated with fungicidal activity , while alkyl chains may favor metabolic stability.

Crystallographic and Spectroscopic Data

  • 1-Benzyl Derivative : NMR data (¹H and ¹³C) confirm the planar pyridone ring and benzyl substitution .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • N-Substituents : Alkyl groups (e.g., ethyl, 2-methoxyethyl) improve solubility, while aryl groups (e.g., benzyl, 4-chlorophenyl) enhance target binding in hydrophobic pockets .
  • 3-Position Modifications : Carboxylic acid groups enable salt formation for improved bioavailability, whereas nitriles or esters may alter reactivity and potency .

Synthetic Accessibility :

  • These compounds are synthesized via cyclization of substituted amides with acetylacetone, followed by hydrolysis or functionalization .

Industrial Relevance :

  • High-purity batches (e.g., 98% purity for the target compound) are critical for pharmaceutical and agrochemical applications .

Preparation Methods

Alkylation of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

A common approach involves the alkylation of the nitrogen atom of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) under basic conditions.

  • Reaction conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: Potassium carbonate or sodium hydride is used to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Temperature: Room temperature to mild heating (20–50 °C) over several hours (20–50 h) to ensure complete conversion.
  • Workup: After reaction completion, the mixture is poured into ice-water, and the product is isolated by filtration or extraction, followed by recrystallization from ethanol or column chromatography for purification.

This method yields the target compound with high regioselectivity at the nitrogen and preserves the carboxylic acid and ketone groups intact.

Multicomponent One-Pot Synthesis of Substituted Dihydropyridines

An alternative synthetic route employs a multicomponent reaction involving:

  • Meldrum’s acid or substituted malonic acid derivatives.
  • Triethyl orthoformate as a formyl source.
  • Amines or amino alcohols (such as 2-methoxyethylamine) for nitrogen substitution.
  • Active methylene nitriles or similar reagents for ring closure.

Reaction Conditions and Optimization

Method Reagents/Conditions Yield (%) Notes
Alkylation with 2-methoxyethyl halide 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, K2CO3, DMF, rt, 20-50 h 60-70 Mild conditions preserve functional groups; requires long reaction time
One-pot multicomponent synthesis Meldrum’s acid, triethyl orthoformate, 2-methoxyethylamine, EtOH/HCl reflux, 1-3 h ~67 Efficient ring formation and substitution; acid catalysis essential
Hydrolysis of ester/nitrile intermediates LiOH or H2SO4 in MeOH/H2O, 0-60 °C, 1-4 h 50-80 Converts intermediates to carboxylic acid; temperature control prevents decarboxylation

Research Findings and Analytical Data

  • NMR Spectroscopy: The ¹³C NMR spectrum of the compound shows characteristic signals for the carbonyl carbon (C=O) near δ 160–165 ppm, methyl carbons at δ 19–30 ppm, and methoxyethyl carbons around δ 50–70 ppm, confirming substitution at the nitrogen and ring methylation.
  • Purity and Yield: Recrystallization from ethanol or chromatographic purification yields a white crystalline solid with melting points typically in the range of 120–150 °C, depending on substituents and purity.
  • Reaction Mechanism: The alkylation proceeds via nucleophilic substitution on the nitrogen after deprotonation; the multicomponent synthesis involves condensation and cyclization steps facilitated by acid catalysis.

Q & A

Q. What experimental techniques are recommended to evaluate the corrosion inhibition properties of this compound?

  • Methodological Answer: Corrosion inhibition efficiency can be assessed using hydrogen gas evolution, mass loss measurements, and potentiodynamic polarization to quantify inhibition rates and adsorption behavior. Surface morphology analysis via scanning electron microscopy (SEM) is critical to observe protective film formation on metal substrates. Thermodynamic parameters (e.g., adsorption free energy) should be calculated to validate adsorption models like Langmuir .

Q. What are the standard synthetic routes for preparing derivatives of this compound?

  • Methodological Answer: A common approach involves condensation reactions between substituted acetamides and diketones (e.g., acetylacetone) under reflux in ethanol with catalytic piperidine. Reaction conditions (solvent polarity, temperature, catalyst) must be optimized to enhance yields and purity. For example, refluxing at 80°C for 5–8 hours in ethanol is typical for analogous pyridone derivatives .

Q. How should this compound be handled safely in laboratory settings?

  • Methodological Answer: Follow hazard codes P210 (avoid heat/open flames) and P201 (obtain specialized handling instructions). Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Store in airtight containers at room temperature, away from oxidizing agents. Spill management requires inert absorbents (e.g., sand) and neutralization with weak acids .

Q. What spectroscopic methods are suitable for characterizing its structural purity?

  • Methodological Answer: Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms substituent positions and ring proton environments. Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported inhibition efficiencies?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software can elucidate molecular packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence adsorption on metal surfaces. For instance, planar dihydropyridine rings may enhance surface coverage, while bulky substituents reduce efficiency. Refinement parameters (R-factor < 0.05) ensure data reliability .

Q. What computational strategies can predict structure-activity relationships for biological applications?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties (HOMO/LUMO energies) to correlate reactivity with inhibitory potency. Molecular docking (AutoDock Vina) identifies binding affinities to biological targets (e.g., EZH2 enzymes) by simulating interactions with active-site residues. Pharmacophore mapping optimizes substituent placement for enhanced bioactivity .

Q. How do reaction conditions influence regioselectivity in synthesizing analogs?

  • Methodological Answer: Solvent polarity and base strength dictate regioselectivity. For example, polar aprotic solvents (DMF) favor nucleophilic attack at the 3-position of the pyridone ring, while non-polar solvents (toluene) stabilize intermediates for 1-substitution. Kinetic vs. thermodynamic control can be probed via time-resolved NMR monitoring .

Q. What advanced techniques validate adsorption mechanisms in corrosion studies?

  • Methodological Answer: Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance and double-layer capacitance to distinguish physisorption from chemisorption. Atomic force microscopy (AFM) provides nanoscale resolution of surface roughness changes. Synchrotron-based X-ray photoelectron spectroscopy (XPS) identifies chemical states of adsorbed inhibitor molecules .

Data Contradictions and Resolution

  • Inhibition Efficiency Variability: Discrepancies in reported inhibition efficiencies (e.g., 70–90% at 1 mM) may arise from differences in metal surface pretreatment or testing temperatures. Standardized protocols (ASTM G31 for mass loss) and controlled environmental chambers are recommended .
  • Biological Activity vs. Structural Analogues: While some studies highlight anticancer potential, others report low activity. This may reflect assay-specific variables (cell lines, exposure times). Cross-validation using in vitro cytotoxicity panels (NCI-60) and in vivo models is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.